3-Chloro-4,5,6-trimethylpyridazine

Vue d'ensemble

Description

3-Chloro-4,5,6-trimethylpyridazine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

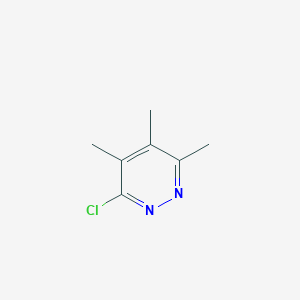

3-Chloro-4,5,6-trimethylpyridazine is a heterocyclic compound notable for its unique structural features, which include three methyl groups and one chlorine atom attached to a pyridazine ring. This configuration significantly influences its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals.

- Molecular Formula : C_7H_10ClN_2

- Molecular Weight : Approximately 155.62 g/mol

The presence of both electron-donating (methyl) and electron-withdrawing (chlorine) groups enhances the compound's reactivity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although specific mechanisms and efficacy levels are still under investigation.

- Anticancer Potential : There is emerging evidence that this compound may have anticancer properties, particularly through its interaction with cellular pathways involved in apoptosis.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Chloro-3-methylpyridazine | Contains one methyl group; less sterically hindered | Moderate antimicrobial activity |

| 2,4-Dimethylpyridazine | Two methyl groups; lacks chlorine | Anticancer properties |

| 3-Bromo-4,5-dimethylpyridazine | Similar structure; bromine instead of chlorine | Potentially higher reactivity |

| 2-Chloro-3-methylpyridazine | One methyl group; different position of chlorine | Limited biological data |

The unique combination of three methyl groups and one chlorine atom in this compound potentially enhances its reactivity and biological activity compared to these similar compounds .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.

- Cellular Process Disruption : It may disrupt normal cellular processes leading to apoptosis in cancer cells.

Case Studies and Research Findings

- Anticancer Activity : A study investigating various pyridazine derivatives found that certain modifications led to increased cytotoxicity against human colon cancer cell lines. The results indicated that derivatives with multiple methyl groups exhibited enhanced apoptotic effects compared to those with fewer substitutions .

- Antimicrobial Studies : Initial tests on microbial strains demonstrated that compounds similar to this compound showed varying degrees of antimicrobial effectiveness. Further research is needed to establish a clear profile for this specific compound .

Future Research Directions

Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:

- In-depth Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in therapeutic applications.

- Structural Modifications : Exploring how variations in structure could enhance biological activity or reduce toxicity.

Propriétés

IUPAC Name |

3-chloro-4,5,6-trimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-5(2)7(8)10-9-6(4)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJQLXAFELDPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=C1C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.